ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic core fused with a thiophene ring. Key structural features include:
- Ethyl carboxylate at position 6, enhancing solubility and serving as a synthetic handle for derivatization.
- Pivalamido (tert-butyl carboxamide) at position 2, contributing to metabolic stability due to steric hindrance.
- Benzo[d]thiazol-2-yl substituent at position 3, a heteroaromatic moiety known for π-π stacking interactions in biological targets.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-5-28-21(27)25-11-10-13-16(12-25)30-19(24-20(26)22(2,3)4)17(13)18-23-14-8-6-7-9-15(14)29-18/h6-9H,5,10-12H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLMOQUPKPSXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole structure have been reported to have significant anti-inflammatory and analgesic activities. They are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain.
Mode of Action
Benzothiazole derivatives are known to inhibit the cyclo-oxygenase (cox) pathways, which are responsible for the metabolism of arachidonic acid to prostaglandins. By inhibiting these pathways, the compound may reduce inflammation and pain.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the production of prostaglandins. Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2. The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the COX and 5-lipoxygenase pathways, respectively.
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain, given the reported anti-inflammatory and analgesic activities of similar benzothiazole derivatives. Some benzothiazole derivatives have also demonstrated cytotoxic activity on human tumor cell lines, suggesting potential antitumor effects.
Biological Activity
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 336.42 g/mol. Its structure features a thieno[2,3-c]pyridine core, which is known for various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds similar to ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine have shown promising anticancer effects. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that thiazolo[3,2-a]benzimidazoles exhibited significant cytotoxicity against several cancer cell lines, suggesting that modifications to the thiazole moiety could enhance therapeutic efficacy .
Antimicrobial Activity
Thiazole-containing compounds are also recognized for their antimicrobial properties. Ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine may exhibit activity against a range of bacterial and fungal pathogens. In vitro studies on related thiazole compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .
The proposed mechanism of action for the biological activities associated with this compound includes:
- Inhibition of Enzyme Activity : Many thiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Cell Membrane Disruption : Some compounds can integrate into microbial membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress within cells, triggering apoptosis in cancer cells.
Study 1: Anticancer Properties
A recent study focused on a series of thiazolo[4,5-b]pyridine derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The lead compound showed a significant reduction in tumor size compared to controls, with an IC50 value in the low micromolar range .
Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial activity of various thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiazole ring enhanced antibacterial potency significantly .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
4SC-207 ()
- Structure: (E)-Ethyl 3-cyano-2-(3-(pyridin-3-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate.
- Key Differences: Position 3: Cyano group instead of benzo[d]thiazole. Position 2: Pyridinyl acrylamido substituent vs. pivalamido.
- Biological Activity : Potent microtubule inhibitor (IC₅₀ = 12 nM in taxane-resistant cells). The acrylamido group enhances binding to β-tubulin .
- Solubility : Moderate solubility in DMSO; lower lipophilicity compared to the target compound due to the absence of the bulky benzo[d]thiazole.
Methyl 3-Cyano-2-((3,4,5-Trimethoxyphenyl)Amino)-4,5-Dihydrothieno[2,3-c]Pyridine-6(7H)-Carboxylate (Compound 3a, )
- Structure: Methyl ester with a trimethoxyphenylamino group at position 2.
- Key Differences: Position 6: Methyl ester vs. ethyl ester (lower steric bulk). Position 2: Trimethoxyphenylamino group (electron-rich aromatic system) instead of pivalamido.
- Biological Activity : Antitubulin activity (IC₅₀ = 0.8 µM), attributed to the trimethoxyphenyl group mimicking colchicine’s binding motif .
- Stability : Reduced metabolic stability compared to the pivalamido-containing target compound.
tert-Butyl 2-Amino-3-Cyano-4,5-Dihydrothieno[2,3-c]Pyridine-6(7H)-Carboxylate (Compound 8c, )
- Structure: tert-Butyl carbamate at position 6 and cyano at position 3.
- Key Differences: Position 6: tert-Butyl carbamate (Boc-protected amine) vs. ethyl carboxylate. Position 2: Amino group vs. pivalamido.
- Applications: Intermediate for A₁ adenosine receptor modulators; Boc group facilitates deprotection for further functionalization .
Physicochemical and Pharmacokinetic Comparison
*Predicted using fragment-based methods.
Structure-Activity Relationships (SAR)
- Position 2 :
- Cyano (4SC-207, 8c): Reduces steric bulk but may limit target engagement .
- Position 6 :
- Ethyl carboxylate (target compound): Balances solubility and synthetic utility.
- Methyl ester (3a): Lower steric hindrance but reduced plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
